

what is 3-chlorobutanoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-chlorobutanoyl Chloride

Cat. No.: B3032465

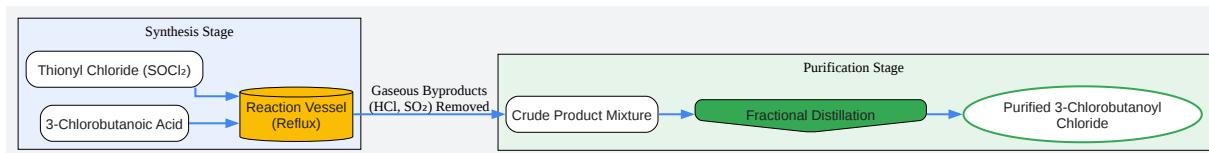
[Get Quote](#)

An In-Depth Technical Guide to **3-Chlorobutanoyl Chloride**: Synthesis, Reactivity, and Applications

Introduction

3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.^{[1][2]} Structurally, it possesses two distinct electrophilic centers: a highly reactive acyl chloride group and a secondary alkyl chloride at the C3 position. This dual reactivity allows for selective and sequential chemical transformations, making it a versatile building block for constructing complex molecular architectures.^[2]

This guide provides a comprehensive technical overview of **3-chlorobutanoyl chloride**, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, established synthesis protocols, core reactivity and mechanistic principles, and its applications as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science.^[1] Furthermore, this document outlines critical safety protocols and expected spectroscopic signatures to ensure its safe handling and proper characterization in a laboratory setting.


Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifying and physical characteristics of **3-chlorobutanoyl chloride** are summarized below.

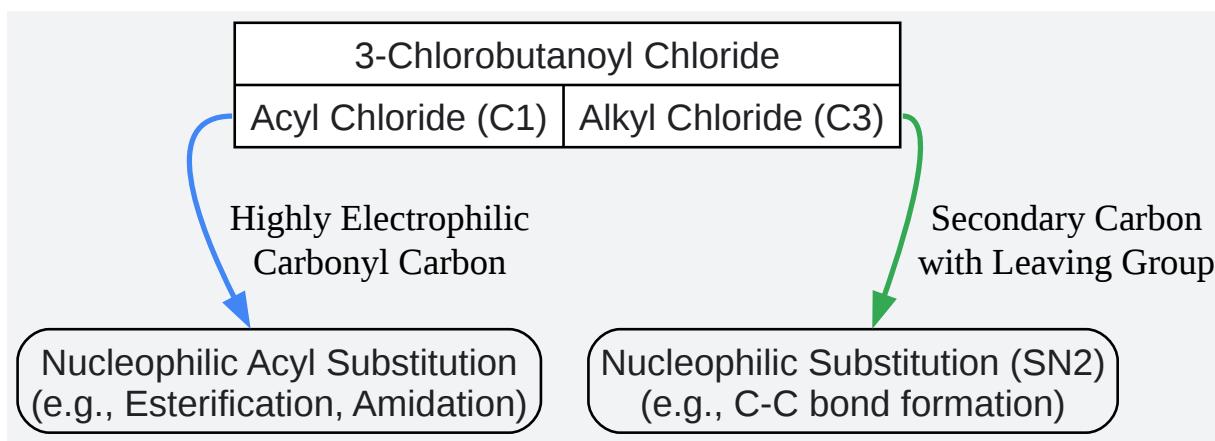
Property	Value	Source(s)
IUPAC Name	3-chlorobutanoyl chloride	[1][3]
CAS Number	1951-11-7	[1][3][4][5]
Molecular Formula	C ₄ H ₆ Cl ₂ O	[1][3][4]
Molecular Weight	140.99 g/mol	[1][3]
Canonical SMILES	CC(CC(=O)Cl)Cl	[1][3]
InChI Key	ATANUYPSKXKEDC-UHFFFAOYSA-N	[1][3]
Appearance	Liquid	[4]
Purity (Typical)	≥95%	[4]
Synonyms	3-chlorobutyryl chloride, Butanoyl chloride, 3-chloro-	[3][6]

Synthesis and Purification

The most direct and widely employed method for synthesizing **3-chlorobutanoyl chloride** is the chlorination of its corresponding carboxylic acid, 3-chlorobutanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).^{[1][6]} The choice of thionyl chloride is strategic; its reaction with the carboxylic acid produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, thereby driving the equilibrium towards the product according to Le Châtelier's principle.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-chlorobutanoyl chloride**.


Experimental Protocol: Synthesis via Thionyl Chloride

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ fumes).
- Charging the Flask: To the flask, add 3-chlorobutanoic acid (1.0 eq).
- Addition of Reagent: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature. The addition is often exothermic and may cause bubbling.
- Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by taking small aliquots and analyzing via IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid.
- Purification: After cooling the reaction mixture to room temperature, purify the crude **3-chlorobutanoyl chloride** by fractional distillation under reduced pressure to remove any unreacted starting material and high-boiling impurities.
- Characterization: Collect the fraction corresponding to pure **3-chlorobutanoyl chloride** and confirm its identity and purity using NMR and IR spectroscopy.

Reactivity and Mechanistic Insights

The synthetic utility of **3-chlorobutanoyl chloride** stems from its bifunctional nature, which allows for a variety of subsequent chemical modifications.^[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of ester formation via nucleophilic acyl substitution.

This reactivity is fundamental to its use in creating ester and amide linkages, which are prevalent in pharmacologically active molecules. [1]

Substitution at the C3 Position

The chlorine atom at the C3 position serves as a good leaving group, enabling nucleophilic substitution reactions, typically via an S_N2 pathway. [1] This allows for the introduction of various functional groups or the formation of new carbon-carbon bonds at a position beta to the carbonyl group. This sequential manipulation—first reacting at the acyl chloride and then at the alkyl chloride—is a powerful strategy for rapidly building molecular complexity from a simple starting material. [1]

Applications in Drug Development and Advanced Synthesis

3-Chlorobutanoloyl chloride is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. [1][2] While specific, high-profile drug syntheses directly citing the 3-chloro isomer can be difficult to find in public literature, the utility of the closely related 4-chlorobutanoloyl chloride scaffold is well-documented and serves as a strong proxy for its potential.

- Pharmaceutical Intermediates: Analogs like 4-chlorobutanoloyl chloride are used to prepare mitosene and mitosane analogues of the antitumor antibiotic Mitomycin C. [7] They are also

used to synthesize butanamide derivatives that have shown potent inhibitory activity against enzymes like tyrosinase, which is relevant for developing depigmentation drugs. [7]* Polymer Chemistry: Derivatives of **3-chlorobutanoyl chloride** can be used as monomers or co-monomers in the synthesis of functional polymers. The presence of the chlorine atom can impart specific properties, such as enhanced hydrolytic stability, to the final polymer. [1][2]* Catalysis: Research has suggested that **3-chlorobutanoyl chloride** may function as a modifier for palladium complexes in hydrogenation reactions, potentially improving catalytic activity and selectivity. [1]

Spectroscopic Characterization

Authenticating the structure and purity of **3-chlorobutanoyl chloride** is critical. While raw spectral data is best obtained from suppliers, the expected spectroscopic features are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A doublet around 1.6-1.8 ppm, integrating to 3H (the methyl group, $-\text{CH}_3$).
 - A multiplet around 3.0-3.3 ppm, integrating to 2H (the methylene group adjacent to the carbonyl, $-\text{CH}_2\text{-COCl}$).
 - A multiplet around 4.3-4.5 ppm, integrating to 1H (the methine proton attached to the chlorine, $-\text{CHCl}-$).
- ^{13}C NMR: The ^{13}C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms in the molecule (carbonyl carbon, CHCl , CH_2 , CH_3).
- IR Spectroscopy: The most characteristic feature in the infrared spectrum will be a very strong, sharp absorption band around $1790\text{-}1815\text{ cm}^{-1}$, which is indicative of the C=O stretch of an acyl chloride.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+). A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at M , $\text{M}+2$, and $\text{M}+4$, reflecting the natural abundance of ^{35}Cl and ^{37}Cl isotopes.

Safety, Handling, and Storage

3-Chlorobutanoyl chloride is a hazardous chemical and must be handled with stringent safety precautions. [1] Hazards Summary:

- Corrosive (H314): Causes severe skin burns and eye damage upon contact. [3]*
Lachrymator: Irritating to the respiratory tract and can cause tearing. [1]* Water Reactive: Reacts vigorously, potentially violently, with water, alcohols, and other protic solvents to release corrosive hydrochloric acid gas. [1]

Safe Handling Protocol

- Engineering Controls: Always handle **3-chlorobutanoyl chloride** inside a certified chemical fume hood to prevent inhalation of vapors. [1] An eyewash station and safety shower must be readily accessible. [8] 2. Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or Viton®).
 - Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. [8] 3. Handling: Use only glass or Teflon-lined equipment. Avoid contact with skin, eyes, and clothing. [1] Keep away from water and incompatible materials such as bases, strong oxidizing agents, and alcohols. [8] 4. Spills: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a tightly sealed container for disposal. Do not use water.

Storage

Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. [1] [8] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [5]

References

- **3-Chlorobutanoyl chloride** | C4H6Cl2O | CID 11171023 - PubChem, NIH. [\[Link\]](#)
- **3-chlorobutanoyl Chloride** - LookChem. [\[Link\]](#)
- **3-Chloro-butyryl chloride** | C4H6Cl2O | CID 53660671 - PubChem, NIH. [\[Link\]](#)
- Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98% - Cole-Parmer. [\[Link\]](#)

- Safety Data Sheet - [Specific Chemical Name]. [Link]
- 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID - SpectraBase. [Link]
- Synthesis of 4-chlorobutyryl chloride - PrepChem.com. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 3-chlorobutanoyl Chloride | 1951-11-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chlorobutanoyl chloride | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobutanoyl Chloride | CymitQuimica [cymitquimica.com]
- 5. 1951-11-7|3-Chlorobutanoyl chloride|BLD Pharm [bldpharm.com]
- 6. lookchem.com [lookchem.com]
- 7. bocsci.com [bocsci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [what is 3-chlorobutanoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3032465#what-is-3-chlorobutanoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com